SSAA09E1
描述
SSAA09E1 是一种化学化合物,因其作为组织蛋白酶 L 抑制剂的作用而闻名。组织蛋白酶 L 是一种半胱氨酸蛋白酶,参与各种生物过程。
作用机制
SSAA09E1 通过抑制组织蛋白酶 L 的蛋白水解活性发挥作用。这种抑制阻止了病毒蛋白质的裂解,这些病毒蛋白质对于诸如 SARS-CoV 等病毒的进入和复制是必需的。 该化合物与组织蛋白酶 L 的活性位点结合,阻断其酶活性,从而阻碍病毒生命周期 .
生化分析
Biochemical Properties
SSAA09E1 plays a crucial role in biochemical reactions by inhibiting the entry of SARS-CoV into host cells. It interacts with several key biomolecules, including enzymes and proteins. Notably, this compound inhibits the proteolytic activity of cathepsin L with an IC50 value of 5.33 µM . This inhibition is specific, as this compound does not affect cathepsin B at similar concentrations. The compound also reduces infection in HEK293T cells transfected with angiotensin-converting enzyme 2 (ACE2) by an HIV-based virus system pseudotyped with SARS-CoV spike glycoprotein .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In HEK293T cells, this compound reduces viral entry, thereby impacting the overall infection process . This reduction in viral entry can lead to changes in downstream signaling pathways that are typically activated by viral infection, potentially altering gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of cathepsin L, a lysosomal protease involved in the processing of viral proteins necessary for entry into host cells . By binding to the active site of cathepsin L, this compound prevents the cleavage of viral glycoproteins, thereby inhibiting the fusion of the virus with the host cell membrane. This mechanism highlights the compound’s potential as a therapeutic agent in preventing viral infections.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and retains its activity for up to four years . Over extended periods, this compound maintains its inhibitory effects on viral entry, although long-term studies are necessary to fully understand any potential degradation products and their impacts on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral entry without significant toxicity . At higher doses, there may be threshold effects leading to adverse reactions. Detailed studies on dosage-dependent effects are essential to determine the therapeutic window and potential side effects of this compound in vivo.
Metabolic Pathways
This compound is involved in metabolic pathways related to viral entry and replication. It interacts with enzymes such as cathepsin L, which plays a role in the proteolytic processing of viral proteins . The inhibition of cathepsin L by this compound can affect metabolic fluxes and metabolite levels associated with viral replication cycles, thereby influencing the overall metabolic state of infected cells.
Transport and Distribution
Within cells, this compound is transported and distributed to specific compartments where it exerts its inhibitory effects. The compound likely interacts with transporters or binding proteins that facilitate its localization to lysosomes, where cathepsin L is active . This targeted distribution is crucial for the compound’s effectiveness in inhibiting viral entry.
Subcellular Localization
This compound is primarily localized in lysosomes, the subcellular compartments where cathepsin L is found . This localization is essential for its activity, as it allows the compound to effectively inhibit the protease and prevent viral entry. Post-translational modifications or targeting signals may direct this compound to lysosomes, ensuring its proper function within the cell.
准备方法
合成路线和反应条件
SSAA09E1 的合成涉及在特定条件下使 2-噻吩甲醛与硫代氨基脲反应。 该反应通常在乙醇溶剂中进行,混合物回流数小时以产生所需产物 .
工业生产方法
虽然 this compound 的详细工业生产方法尚未得到广泛的记录,但合成通常遵循实验室规模的程序,并针对大规模生产进行优化。这包括通过控制反应条件和纯化步骤(例如重结晶)来确保高纯度和高产率。
化学反应分析
反应类型
SSAA09E1 主要经历取代反应,因为存在反应性官能团,例如硫代氨基脲部分。 它也可以在适当条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤化剂和亲核试剂。反应通常在极性溶剂中进行,例如乙醇或二甲基亚砜 (DMSO)。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,卤化可以将卤素原子引入分子中,而还原可以将硫代氨基脲基团转化为相应的胺。
科学研究应用
SSAA09E1 在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂,以及用于研究反应机理的模型化合物。
生物学: 研究其在抑制组织蛋白酶 L 中的作用,组织蛋白酶 L 参与蛋白质降解和加工。
医学: 探索其潜在的抗病毒特性,尤其是针对 SARS-CoV,通过抑制病毒进入宿主细胞
工业: 抗病毒药物和治疗剂开发中的潜在应用。
相似化合物的比较
类似化合物
E64: 另一种组织蛋白酶 L 抑制剂,但具有不同的化学结构和作用机制。
亮抑肽: 一种蛋白酶抑制剂,靶向更广泛的蛋白酶,包括组织蛋白酶 L。
CA-074: 组织蛋白酶 B 的选择性抑制剂,常与组织蛋白酶 L 抑制剂进行比较以进行特异性研究。
SSAA09E1 的独特性
This compound 的独特性在于其对组织蛋白酶 L 的特异性抑制作用,其 IC50 值相对较低,表明其具有高效力。 它抑制病毒进入阶段的能力使其在抗病毒研究中特别有价值,这与其他可能没有相同特异性或功效的蛋白酶抑制剂有所区别 .
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
[(Z)-1-thiophen-2-ylethylideneamino]thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVHAJJEMJNPHN-UITAMQMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。